molecular formula C13H13ClN2O B8621327 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxamide CAS No. 35811-53-1

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxamide

Cat. No. B8621327
CAS RN: 35811-53-1
M. Wt: 248.71 g/mol
InChI Key: AAALFTUMOWSRRM-UHFFFAOYSA-N
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Patent
US04009181

Procedure details

A mixture of 2.5 g. of methyl-6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylate, 20 g. of liquid ammonia and 150 ml. of methanol was placed in a pressure bottle. The mixture was shaken at 60° for 40 hours (internal pressure 60 lb/in2). Upon cooling to room temperature, the mixture was concentrated to dryness yielding 2.1 g. of product. Following a crystallization from ethyl acetate, 0.8 g. of 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid amide was obtained, m.p. 203°-204°.
Name
methyl-6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:17][CH2:16][C:15]2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Cl:18])[CH:13]=3)[NH:8][C:7]=2[CH2:6]1)=O.[NH3:19]>CO>[Cl:18][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]1[CH2:6][CH:5]([C:3]([NH2:19])=[O:2])[CH2:17][CH2:16][C:15]2=1

Inputs

Step One
Name
methyl-6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CC=2NC3=CC=C(C=C3C2CC1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at 60° for 40 hours (internal pressure 60 lb/in2)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.5 g
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
yielding 2.1 g
CUSTOM
Type
CUSTOM
Details
a crystallization from ethyl acetate, 0.8 g

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
ClC=1C=C2C=3CCC(CC3NC2=CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.